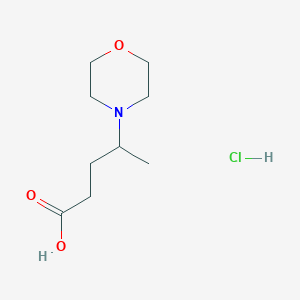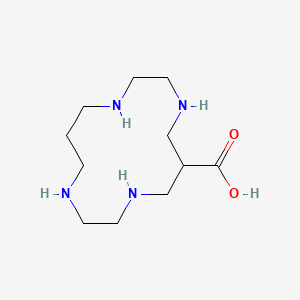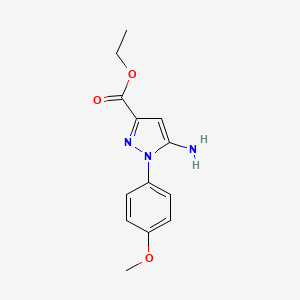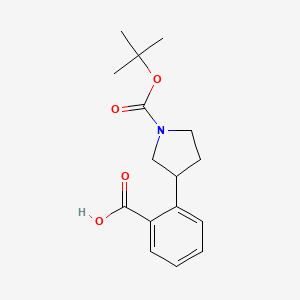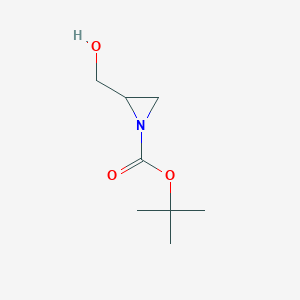
t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate, also known as BocAz, is a chemical compound with the molecular weight of 143.19 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .
Synthesis Analysis
The synthesis of t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves anionic polymerization . The BOC group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . The attainable molecular weight of poly(BocAz) is limited by the poor solubility of poly(BocAz) in AROP-compatible solvents .Molecular Structure Analysis
The molecular structure of t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate includes an aziridine ring activated by a tert-butyloxycarbonyl (BOC) group . This activation allows the aziridine to undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines .Physical And Chemical Properties Analysis
T-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 143.19 . The compound is stored in a freezer to maintain its stability .Applications De Recherche Scientifique
Anionic Polymerization
This compound undergoes anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The presence of the tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates it for AROP, allowing the synthesis of low-molecular-weight poly (BocAz) chains. This process is crucial for creating polymers with specific properties and applications.
Synthesis of Linear Polyethyleneimine
The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine . This polymer has a high amine density and is widely studied for applications such as non-viral gene transfection, metal chelation, and CO2 capture.
Electrochemical Aziridination
tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate: can be used in the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products and is a strategic advantage for synthesizing biologically active molecules.
Activation of Aziridines in Anionic Polymerization
The compound’s carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines . This activation is a key step in the creation of polymers used in various scientific applications.
Material Science Applications
The compound is also relevant in material science, where its properties can be harnessed for the synthesis of materials with specific functionalities . Its reactivity and stability under certain conditions make it suitable for creating advanced materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on t-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate could explore its potential as a PDIA1 inhibitor . Additionally, further studies could investigate the role of carbonyl groups, such as BOC, in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(hydroxymethyl)aziridine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




